molecular formula C32H96N8O12Si8 B3150840 N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane CAS No. 69667-29-4

N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Cat. No. B3150840
CAS RN: 69667-29-4
M. Wt: 1009.8 g/mol
InChI Key: HAYHPPJCHDYQQZ-UHFFFAOYSA-N
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Description

N,N-dimethylmethanamine, also known as trimethylamine, is a compound with the formula C3H9N . It is used in the industrial sector, particularly in foundries as a catalyst for epoxy resins and polyurethane, as well as in sand core production .


Molecular Structure Analysis

The molecular structure of N,N-dimethylmethanamine consists of a nitrogen atom bonded to three methyl groups .


Physical And Chemical Properties Analysis

N,N-dimethylmethanamine has a molar mass of 59.112 g/mol . It has a triple point temperature, normal boiling temperature, critical temperature, and critical pressure . It also has specific density and enthalpy values at different temperatures .

Scientific Research Applications

Building Blocks in Material Science

Oktakis(tetramethylammonium)-T8-silisesquioxane is a type of Polyhedral Oligomeric Silsesquioxane (POSS) molecule . POSS molecules are considered ideal molecular units for the design of new organic–inorganic structures and materials . They are used as building blocks , crosslinkers , skeletons , or nanofillers .

Synthesis of Metal Complexes

Octakis(tetramethylammonium)-T8-silisesquioxane can be used to synthesize metal complexes . For example, the sodium salts of COOH-PSx, a derivative of octakis(tetramethylammonium)-T8-silisesquioxane, were used as very efficient ligands for Cu, Ni, and Cd ions .

Catalysts in Chemical Reactions

The metal complexes derived from octakis(tetramethylammonium)-T8-silisesquioxane can act as catalysts in chemical reactions . For instance, the copper complexes showed excellent activity in the alkaline decomposition of hydrogen peroxide .

Photodecomposition of Dyes

The copper complex derived from octakis(tetramethylammonium)-T8-silisesquioxane was also efficient as a catalyst in the photodecomposition of Congo Red under UV light . This suggests potential applications in the treatment of dye-contaminated wastewater.

Semiconductor Manufacturing

While not directly related to octakis(tetramethylammonium)-T8-silisesquioxane, tetramethylammonium hydroxide (TMAH), a related compound, is found in semiconductor wastewater . This suggests potential applications of octakis(tetramethylammonium)-T8-silisesquioxane in the treatment of semiconductor wastewater.

Creation of Hybrid Materials

The stiff and inert core structure in POSS is surrounded by different functionalities, which provide excellent solubility or miscibility with other materials . This makes octakis(tetramethylammonium)-T8-silisesquioxane a promising candidate for the creation of hybrid materials .

Safety and Hazards

Excretion of N,N-dimethylmethanamine in sweat and urine can increase with dietary intake of trimethylamine . This could potentially contribute to body odor problems .

properties

IUPAC Name

N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H24O12Si8.8C3H9N/c1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27;8*1-4(2)3/h1-8H3;8*1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYHPPJCHDYQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H96N8O12Si8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1009.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oktakis(tetramethylammonium)-T8-silisesquioxane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Reactant of Route 2
N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Reactant of Route 3
Reactant of Route 3
N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Reactant of Route 4
N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Reactant of Route 5
N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Reactant of Route 6
Reactant of Route 6
N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

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